1-Methyl-2-(4-chlorophenyl)-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, which contains a methyl group at the first position and a para-chlorophenyl group at the second position. The chemical formula for this compound is C10H9ClN2, and it is classified as an aromatic nitrogen-containing heterocycle. The presence of the chlorine atom on the phenyl ring enhances its biological activity, making it a compound of interest in medicinal chemistry.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties.
1-Methyl-2-(4-chlorophenyl)-1H-imidazole has shown promising biological activities in several studies. Its derivatives have been evaluated for:
The biological activities are largely attributed to the unique structural features of the imidazole ring and its substituents.
The synthesis of 1-Methyl-2-(4-chlorophenyl)-1H-imidazole can be achieved through several methods, including:
These methods highlight the versatility in synthesizing this compound and its derivatives.
1-Methyl-2-(4-chlorophenyl)-1H-imidazole has potential applications in various fields:
The diverse applications underscore its significance in both medicinal and industrial chemistry.
Interaction studies involving 1-Methyl-2-(4-chlorophenyl)-1H-imidazole often focus on its binding affinity with biological targets:
These studies are crucial for understanding how modifications to the core structure affect biological interactions.
Several compounds share structural similarities with 1-Methyl-2-(4-chlorophenyl)-1H-imidazole. Here are some notable examples:
These comparisons illustrate how variations in substituents affect both the chemical properties and biological activities of imidazole derivatives. The unique combination of a methyl group and a para-chlorophenyl substituent in 1-Methyl-2-(4-chlorophenyl)-1H-imidazole may contribute to its distinct pharmacological profile compared to other similar compounds.
The compound is systematically named (4-chlorophenyl)(1-methylimidazol-2-yl)methanone according to IUPAC rules. Alternative designations include 4-Chlorophenyl 1-methyl-2-imidazolyl ketone and 2-(4-chlorobenzoyl)-1-methyl-1H-imidazole, reflecting its functional groups and substitution pattern.
The molecular formula C₁₁H₉ClN₂O corresponds to a molecular weight of 220.65 g/mol. Key structural components include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 30148-18-6 | |
| SMILES | CN1C=CN=C1C(=O)C2=CC=C(C=C2)Cl | |
| InChI Key | SDDUQCWOAVSVHV-UHFFFAOYSA-N | |
| Molecular Formula | C₁₁H₉ClN₂O | |
| PubChem CID | 4457731 |
The 2D and 3D conformational models available in PubChem illustrate planar geometry at the ketone bridge and orthogonal orientation between the imidazole and chlorophenyl rings.